7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole
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Overview
Description
7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused imidazole and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), and subsequent trapping reactions with various electrophiles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scalable synthetic routes that ensure high yield and purity, often employing catalytic processes and optimized reaction conditions to facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or material science.
Comparison with Similar Compounds
1H-imidazo[1,2-b]pyrazole: A closely related compound with similar structural features but lacking the bromine and methyl substituents.
1H-imidazo[1,2-a]pyrazole: Another related compound with a different ring fusion pattern.
Uniqueness: 7-Bromo-1-methyl-1h-imidazo[1,2-b]pyrazole is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization
Properties
IUPAC Name |
7-bromo-1-methylimidazo[1,2-b]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-9-2-3-10-6(9)5(7)4-8-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATNNPLJFRODAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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